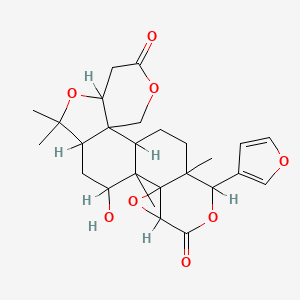

Limonol

Description

Properties

IUPAC Name |

19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIURKZEANVFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-86-2 | |

| Record name | EPILIMONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: The Prominence of a Citrus Limonoid

Limonin is a highly oxygenated, tetracyclic triterpenoid and a prominent member of the limonoid class of phytonutrients.[1] Abundantly found in citrus fruits and their seeds, it is largely responsible for the characteristic bitter taste of many citrus products.[2][3] Chemically classified as a furanolactone, Limonin's intricate molecular architecture has been a subject of extensive scientific investigation.[2][4] Beyond its role in flavor, Limonin has garnered significant attention from the scientific community for its diverse and potent biological activities.[5] This guide offers a comprehensive technical overview of Limonin, detailing its chemical structure, physicochemical properties, significant pharmacological effects, and established experimental protocols for its study.

Chemical Structure and Physicochemical Properties

A thorough understanding of Limonin's therapeutic potential begins with a detailed examination of its molecular structure and physical characteristics.

Molecular Structure

Limonin is a complex molecule characterized by a furan ring and multiple oxygen-containing functional groups, including lactones and an epoxide.[4] This structural complexity is fundamental to its biological activity.

-

IUPAC Name: (1R,2R,7S,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione[4]

-

Molecular Formula: C₂₆H₃₀O₈[4]

Physicochemical Data

The physicochemical properties of Limonin are crucial for its handling, formulation, and bioavailability. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 470.51 g/mol | [4][7][] |

| Melting Point | 298 °C | [3] |

| Appearance | White, crystalline powder | [3][7] |

| Solubility | Poorly soluble in water; soluble in methanol, ethanol, and acetic acid. | [3][9] |

| logP (o/w) | 0.474 (estimated) | [3] |

Key Biological Activities and Therapeutic Potential

Limonin exhibits a wide array of pharmacological effects, making it a compound of significant interest for drug development and nutraceutical applications.[10]

Anticancer Activity

Extensive research has demonstrated Limonin's potent anticancer properties across various cancer cell lines.[10] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[2][10] Studies have shown its efficacy against colon, liver, breast, and pancreatic cancer cells, among others.[10] Limonin can induce apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and by activating caspase-dependent pathways.[10] Furthermore, it has been observed to inhibit the proliferation of cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.[11]

Anti-inflammatory and Analgesic Effects

Chronic inflammation is a key driver of many diseases. Limonin has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[10][12] It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process.[10] Limonin also modulates inflammatory signaling pathways, such as the NF-κB pathway, and can reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][13]

Antioxidant Properties

The antioxidant activity of Limonin is a key aspect of its protective effects. It can enhance the body's endogenous antioxidant defense systems by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][14][15] This pathway upregulates the expression of several antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[15][16] By bolstering these defenses, Limonin helps to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.

Neuroprotective and Other Activities

Emerging research also points to the neuroprotective potential of Limonin. Furthermore, it has been investigated for its antiviral, antibacterial, and insecticidal properties, highlighting its broad spectrum of biological activity.[5][10]

Mechanism of Action: The Nrf2 Signaling Pathway

A central mechanism underpinning many of Limonin's beneficial effects is its ability to modulate the Nrf2 signaling pathway. This pathway is a critical regulator of cellular resistance to oxidative stress and inflammation.[17]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or inducers like Limonin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes.

Figure 1: Limonin's activation of the Nrf2 signaling pathway.Experimental Protocols

The study of Limonin involves standardized methodologies for its extraction, purification, and the assessment of its biological activities.

Extraction and Purification of Limonin from Citrus Seeds

A common method for obtaining high-purity Limonin involves solvent extraction followed by chromatographic purification.[18]

Step-by-Step Methodology:

-

Preparation of Plant Material: Citrus seeds are dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent, such as ethanol or ethyl acetate, often using methods like Soxhlet extraction or flash extraction.[19] An alternative, more environmentally friendly approach utilizes an alkaline aqueous solution, which leverages the pH-dependent reversible conversion of Limonin's lactone ring.[20][21]

-

Crude Extract Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography for purification. A common stationary phase is silica gel, and the mobile phase is a gradient of solvents like hexane and ethyl acetate.[20]

-

Recrystallization: Fractions containing Limonin are collected, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent mixture (e.g., dichloromethane and isopropanol) to obtain high-purity Limonin crystals.[19]

-

Purity Analysis: The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure is verified by spectroscopic methods like NMR and Mass Spectrometry.[19]

Figure 2: Workflow for the extraction and purification of Limonin.

Conclusion and Future Directions

Limonin stands out as a natural compound with a remarkable range of biological activities and significant therapeutic potential. Its well-defined chemical structure and multifaceted mechanisms of action, particularly its role in modulating the Nrf2 signaling pathway, make it a compelling candidate for the development of novel drugs and functional foods.[2][5] However, challenges such as its poor bioavailability and low water solubility need to be addressed to fully harness its therapeutic benefits.[10] Future research should focus on the development of effective drug delivery systems, such as liposomal encapsulation, and further exploration of its synergistic effects with other therapeutic agents.[18] Continued investigation into the diverse pharmacological properties of Limonin will undoubtedly pave the way for its application in preventing and treating a variety of human diseases.

References

- Vertex AI Search. (n.d.). Exploring the Anticancer Potential of Limonin: A Natural Compound from Citrus.

-

Fan, Y., et al. (2019). Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 24(20), 3679. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Limonin. PubChem. Retrieved from [Link]

- The Good Scents Company. (n.d.). limonin, 1180-71-8.

-

Wikipedia. (n.d.). Limonin. Retrieved from [Link]

- Cayman Chemical. (n.d.). Limonin (di-δ-lactone Limonoic Acid, CAS Number: 1180-71-8).

- Sigma-Aldrich. (n.d.). Limonin citrus seeds, 90 HPLC 1180-71-8.

- BOC Sciences. (n.d.). CAS 1180-71-8 Limonin.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Limonin: A Comprehensive Review of its Properties, Anticancer Potential, and Applications in Health and Nutrition.

-

Wang, Y., et al. (2022). Protective effect of limonin against doxorubicin-induced cardiotoxicity via activating nuclear factor - like 2 and Sirtuin 2 signaling pathways. Journal of Toxicology and Environmental Health, Part A, 85(13), 531-544. Retrieved from [Link]

-

Chen, J., et al. (2021). Limonin Inhibits IL-1β-Induced Inflammation and Catabolism in Chondrocytes and Ameliorates Osteoarthritis by Activating Nrf2. Oxidative Medicine and Cellular Longevity, 2021, 6696924. Retrieved from [Link]

- Patil, B. S., et al. (2018). Citrus limonoids: mechanism, function and its metabolic engineering for human health. Critical Reviews in Food Science and Nutrition, 58(11), 1845-1857.

-

Li, J., et al. (2012). Aqueous extraction of limonin from Citrus reticulate Blanco. Czech Journal of Food Sciences, 30(4), 364-368. Retrieved from [Link]

-

Liu, Y., et al. (2022). Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine. Molecules, 27(23), 8382. Retrieved from [Link]

-

Yang, Z., et al. (2012). Extraction of Limonin from Orange (Citrus reticulata Blanco) Seeds by the Flash Extraction Method. Journal of the Japanese Society for Food Science and Technology, 59(3), 137-142. Retrieved from [Link]

-

ResearchGate. (n.d.). Limonin regulates the Nrf2/ARE pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Limonin inhibits malignancies in cancer stem-like cells derived from colorectal cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Limonin glucoside. PubChem. Retrieved from [Link]

- Zhang, W., et al. (2024). Overview of researches on limonoids and their biological activities. Anhui Agricultural Science Bulletin, 30(1), 21-26.

-

Li, Y., et al. (2021). Limonin ameliorates acetaminophen-induced hepatotoxicity by activating Nrf2 antioxidative pathway and inhibiting NF-κB inflammatory response via upregulating Sirt1. Food & Function, 12(1), 329-343. Retrieved from [Link]

- Texas A&M University. (n.d.). Exploring Biological Activities of Citrus Limonoids: A Multidisciplinary Approach.

-

ResearchGate. (n.d.). Chemical structure of limonin. Retrieved from [Link]

- Singh, S., et al. (2015). Limonoids as an effective Anticancer Agent: A Review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4118-4125.

-

National Center for Biotechnology Information. (n.d.). Limonin. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of anticancer effects of limonin in ovarian cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-inflammatory effect of limonin from cyclodextrin (un)processed orange juices in in vivo acute inflammation and chronic rheumatoid arthritis models. Retrieved from [Link]

-

Healthline. (2019). Limonene: Uses, Benefits, Side Effects, and Dosage. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of limonin and nomilin. Retrieved from [Link]

-

Spandidos Publications. (2017). D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. Retrieved from [Link]

-

Czech Journal of Food Sciences. (2012). Aqueous extraction of limonin from Citrus reticulate Blanco. Retrieved from [Link]

-

PubMed. (2024). Enhancement of hepatoprotective activity of limonin from citrus seeds against acetaminophen-induced liver injury by HSCCC purification and liposomal encapsulation. Retrieved from [Link]

- Semantic Scholar. (n.d.). Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics.

-

Taylor & Francis Online. (2021). Experimental design of hydrotropic extraction for recovery of bioactive limonin from lemon (Citrus limon L.) seeds. Retrieved from [Link]

-

PubMed Central. (2021). Limonin induces apoptosis of HL‐60 cells by inhibiting NQO1 activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of limonin. Retrieved from [Link]

- Merck Millipore. (2019). Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics.

-

PlantaeDB. (n.d.). Limonin - Chemical Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Limonin exerts the effect of anti-oxidative stress through the... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Limonene, (-)-. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. limonin, 1180-71-8 [thegoodscentscompany.com]

- 4. Limonin | C26H30O8 | CID 179651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. caymanchem.com [caymanchem.com]

- 7. リモニン from citrus seeds, >90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Limonin | 1180-71-8 [chemicalbook.com]

- 10. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Limonin Inhibits IL-1β-Induced Inflammation and Catabolism in Chondrocytes and Ameliorates Osteoarthritis by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Limonin ameliorates acetaminophen-induced hepatotoxicity by activating Nrf2 antioxidative pathway and inhibiting NF-κB inflammatory response via upregulating Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Enhancement of hepatoprotective activity of limonin from citrus seeds against acetaminophen-induced liver injury by HSCCC purification and liposomal encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Czech Journal of Food Sciences: Aqueous extraction of limonin from Citrus reticulate Blanco [cjfs.agriculturejournals.cz]

An In-depth Technical Guide to the Limonoid Biosynthesis Pathway in Citrus

Executive Summary

Limonoids, a class of highly oxygenated triterpenoid secondary metabolites, are pivotal compounds in Citrus species. They are responsible for the "delayed bitterness" in citrus juices, a significant challenge for the processing industry, yet they also possess a remarkable spectrum of pharmacological activities, including potent anticancer, antioxidant, and insecticidal properties.[1][2][3] This dual nature makes the limonoid biosynthetic pathway a subject of intense research for both agricultural improvement and pharmaceutical development. This guide provides a comprehensive technical overview of the core biosynthetic pathway, from foundational precursors to the formation of bitter aglycones and their subsequent conversion into non-bitter glucosides. We delve into the key enzymatic players, the genetic control mechanisms, and the advanced methodologies used for pathway elucidation. Furthermore, we explore the application of this knowledge in metabolic engineering strategies aimed at enhancing fruit quality and harnessing the therapeutic potential of these complex natural products.

Introduction: The Duality of Citrus Limonoids

Citrus limonoids are tetranortriterpenes, signifying their origin from a 30-carbon triterpene scaffold that loses four carbon atoms during biosynthesis.[4][5] These compounds exist in two primary forms within the plant: water-insoluble aglycones and their water-soluble 17-β-D-glucopyranoside derivatives.[2][6]

-

Limonoid Aglycones: These are the free forms, such as limonin and nomilin. They are typically bitter and are found in higher concentrations in the seeds and peel of the fruit.[2] Limonin, in particular, is the principal cause of "delayed bitterness," a phenomenon where citrus juice, initially palatable, develops an unpleasant bitter taste upon storage.[7][8] This occurs when the non-bitter precursor, limonoate A-ring lactone, is converted to the intensely bitter, closed D-ring form of limonin under acidic conditions.[7][9]

-

Limonoid Glucosides: During fruit maturation, a natural debittering process occurs where limonoid aglycones are enzymatically converted into their corresponding glucosides.[2][3] These glycosylated forms are tasteless and highly soluble, accumulating in the fruit tissues and juice.[6][10]

The significance of this pathway extends beyond flavor. Limonoids, in both aglycone and glucoside forms, are potent inducers of the detoxification enzyme glutathione S-transferase (GST) and have demonstrated compelling anticancer activity in various preclinical models.[3][6] This positions them as high-value targets for drug development and the functional food industry, with citrus processing byproducts like seeds and peels serving as a rich, sustainable source.[6][11]

The Core Biosynthetic Engine: From Terpene Precursors to a Protolimonoid Scaffold

The assembly of the complex limonoid structure begins with the universal terpenoid biosynthetic pathway. The elucidation of these initial, conserved steps has been a significant breakthrough, paving the way for metabolic engineering.[4][5]

Foundational Steps: The Mevalonate Pathway and Triterpene Cyclization

Limonoid biosynthesis is initiated via the mevalonate (MVA) pathway, which supplies the generic C30 triterpene precursor, 2,3-oxidosqualene.[4] The first committed step in generating the specific limonoid backbone is the cyclization of this precursor. This critical reaction is catalyzed by an oxidosqualene cyclase (OSC) .

Through comparative transcriptomic analysis and functional genomics, the specific gene CiOSC has been identified as a key enzyme in the citrus limonoid pathway.[1][12][13] Its essential role was confirmed through Virus-Induced Gene Silencing (VIGS) experiments; suppressing the expression of CiOSC led to a significant reduction in the accumulation of both limonin and nomilin.[1][12] This enzyme catalyzes the formation of the tirucalla-7,24-dien-3β-ol scaffold, the foundational structure upon which further modifications occur.[5]

The Oxidative Gateway: Cytochrome P450s Forge the Protolimonoid

Following cyclization, the triterpene scaffold undergoes a series of precise oxidative modifications mediated by Cytochrome P450 monooxygenases (CYP450s) . These enzymes are crucial for installing the oxygen functionalities that define the limonoid class. Recent research has identified co-expressed CYP450s in Citrus sinensis (CsCYP71CD1 and CsCYP71BQ4) that perform three successive oxidations on the tirucalladienol scaffold.[5] This sequence of reactions is believed to trigger a spontaneous hemiacetal ring formation, yielding the protolimonoid melianol .[5] The identification of these specific P450s represents a major advance, clarifying the previously unknown steps leading from a generic triterpene to a committed protolimonoid precursor.

Pathway Bifurcation: Aglycone Maturation and the Onset of Bitterness

From the protolimonoid stage, the pathway diverges to create the array of limonoid aglycones found in citrus. This phase of the pathway is primarily characterized by oxidative and rearrangement reactions that modify the core scaffold.

Nomilin , synthesized in the phloem of stems, is considered the primary precursor to almost all other limonoids in citrus.[3][10] It is then translocated to other plant tissues, such as fruits and seeds, where it is further metabolized.[3][10] The pathway proceeds through a series of key intermediates:

-

Nomilin → Obacunone: An oxidative conversion.

-

Obacunone → Ichangin: A key rearrangement step.

-

Ichangin → Limonin: Further modifications lead to the formation of limonin, the most prominent and bitter limonoid in many citrus species.

The accumulation of limonoate A-ring lactone (LARL) , the immediate non-bitter precursor to limonin, is a critical control point. During juice extraction or damage to the fruit tissue, the enzyme limonoid D-ring lactone hydrolase (LLH) , along with the acidic environment (pH < 6.5), catalyzes the closure of the D-ring, converting LARL into the intensely bitter limonin.[6][8] This "delayed bitterness" is a major quality concern for the citrus industry, particularly for juice from Navel oranges, which can contain limonin levels of 10–30 ppm, well above the taste threshold of 2–6 ppm.[7]

The Natural Debittering Switch: Glucosylation

As citrus fruit matures, it employs an elegant enzymatic mechanism to reduce the bitterness caused by limonoid aglycones. This process is central to improving fruit palatability and also enhances the potential health benefits by producing soluble, bioactive compounds.

The Master Regulator: Limonoid Glucosyltransferase (LGT)

The key enzyme in this natural debittering pathway is limonoid 17-β-D glucosyltransferase (LGT) .[1][6] This enzyme catalyzes the transfer of a glucose molecule from UDP-D-glucose to the C17 position of limonoid aglycones.[14] This single modification dramatically increases water solubility and renders the molecule tasteless. A remarkable feature of LGT is its broad substrate specificity; a single LGT enzyme is believed to be responsible for the glucosidation of all major limonoid aglycones, including nomilin, obacunone, and limonin (via its LARL precursor).[6]

A Critical Competition: LGT vs. LLH

The fate of the LARL intermediate is determined by a direct enzymatic competition.

-

Limonoid D-ring Lactone Hydrolase (LLH) pushes the equilibrium towards the formation of bitter limonin.[6]

-

Limonoid Glucosyltransferase (LGT) shunts LARL towards the formation of the non-bitter limonin 17-β-D-glucopyranoside.[6]

The relative activity of these two enzymes during fruit development dictates the final ratio of bitter aglycones to non-bitter glucosides, thereby controlling the overall taste profile of the mature fruit.[6] This enzymatic control point is a prime target for genetic improvement of citrus varieties.

Methodologies for Pathway Analysis and Quantification

Elucidating the limonoid pathway requires a multi-disciplinary approach, combining advanced molecular biology with sensitive analytical chemistry.

Gene Discovery and Functional Validation Workflow

The identification of key biosynthetic genes like CiOSC and LGT relies on a systematic workflow.

Protocol: Virus-Induced Gene Silencing (VIGS) for Functional Validation This protocol outlines a generalized procedure to confirm the function of a candidate gene (e.g., CiOSC) in citrus seedlings.

-

Vector Construction: A fragment of the target gene (e.g., a 300-400 bp segment of CiOSC) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agrobacterium Transformation: The resulting construct is transformed into Agrobacterium tumefaciens.

-

Infiltration: Cultures of Agrobacterium carrying the VIGS construct (and the helper TRV vector) are mixed and infiltrated into the cotyledons of young citrus seedlings. Seedlings infiltrated with an empty vector serve as a control.

-

Gene Silencing: The plants are grown for 4-6 weeks to allow the systemic spread of the virus and subsequent silencing of the target gene via the plant's RNA interference machinery.

-

Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) is performed on new leaf tissue from both silenced and control plants to confirm the significant downregulation of the target gene's mRNA.[1][12]

-

Metabolite Quantification: Tissues from silenced and control plants are harvested, and limonoid content (e.g., limonin and nomilin) is quantified using HPLC to correlate gene silencing with a reduction in the target metabolites.[1][12]

Analytical Techniques for Limonoid Quantification

Accurate quantification of limonoid aglycones and glucosides is essential for both research and quality control.

| Technique | Principle | Advantages | Limitations | Primary Use |

| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance (typically 200-210 nm).[15][16] | Robust, widely available, good for high-concentration samples. | Inherently weak UV absorbance of limonoids requires extensive sample cleanup to avoid interference.[15] | Routine quantification of major limonoids. |

| HPLC with Post-Column Derivatization | HPLC separation followed by a reaction with Ehrlich's reagent (DMAB), which forms a specific red-colored product with the furan ring of limonoids, detected colorimetrically.[15][17] | Highly specific and sensitive (detection limit ~50 ng).[15][17] Reduces need for complex sample prep. | Requires specialized post-column reaction hardware. | Accurate quantification of glucosides in complex matrices like juice. |

| LC-MS/MS | Couples the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.[15] | Unmatched sensitivity and specificity. Enables identification of novel or unknown metabolites. | High capital and maintenance costs. Requires specialized expertise. | Metabolomics studies, pathway discovery, trace-level analysis. |

Applications in Biotechnology and Drug Development

A thorough understanding of the limonoid biosynthetic pathway provides a direct roadmap for targeted applications.

-

Metabolic Engineering for Crop Improvement: The primary agricultural goal is the elimination of delayed bitterness in citrus juice. Overexpression of the Limonoid Glucosyltransferase (LGT) gene is a promising strategy.[6][11] By enhancing the natural debittering process, it is possible to develop transgenic citrus varieties that accumulate higher levels of non-bitter limonoid glucosides, simultaneously improving taste and boosting the concentration of health-promoting compounds.[1][6]

-

Valorization of Citrus Byproducts: The citrus processing industry generates vast quantities of peels and seeds, which are potent reservoirs of limonoids.[6] Knowledge of the pathway informs efficient extraction and purification strategies to isolate these bioactive compounds for use as nutraceuticals, functional food ingredients, or starting materials for pharmaceutical synthesis.[11]

-

Drug Discovery and Development: Limonoids serve as a valuable scaffold for drug discovery. Their demonstrated ability to induce Phase II detoxification enzymes like GST makes them compelling candidates for cancer chemoprevention research.[6] Further investigation into the structure-activity relationships of different limonoids and their glucosides can guide the development of novel therapeutic agents.

Conclusion and Future Outlook

The biosynthesis of limonoids in citrus is a complex and finely regulated metabolic pathway with profound implications for both agriculture and human health. Significant progress has been made in identifying the key enzymatic steps, from the initial cyclization of the triterpene skeleton by CiOSC to the crucial debittering action of LGT. However, many of the "tailoring" enzymes, particularly the specific P450s and transferases responsible for the full diversity of limonoid structures, remain to be characterized.

Future research will likely focus on:

-

Complete Pathway Elucidation: Using multi-omics approaches to identify all remaining enzymes and regulatory factors (e.g., transcription factors) that control the pathway's flux.

-

Heterologous Production: Reconstituting the entire biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or plants like Nicotiana benthamiana. This would enable the sustainable, on-demand production of high-value limonoids for pharmaceutical use, independent of citrus cultivation.[4][5]

-

Precision Breeding: Utilizing CRISPR/Cas9 and other gene-editing tools to precisely modulate the expression of genes like LGT and LLH in elite citrus cultivars to create non-bitter varieties without introducing foreign DNA.

By continuing to unravel the molecular intricacies of this pathway, the scientific community can fully unlock the potential of citrus limonoids, transforming a cause of bitterness into a source of high-value products for health and wellness.

References

-

Ghosh, P., & Mohanpuria, P. (2021). Citrus limonoids: mechanism, function and its metabolic engineering for human health. Fruits, 76(6), 299-310. [Link]

-

Gerolino, G. S., et al. (2015). Major enzymes involved in the keysteps of limonoid biosynthesis in Citrus. ResearchGate. [Link]

-

Hodgson, H., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. Proceedings of the National Academy of Sciences, 116(33), 16516-16521. [Link]

-

Wang, J., et al. (2017). Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis. Frontiers in Plant Science, 8, 786. [Link]

-

Breksa III, A. P., et al. (2015). Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich's Reagent. Beverages, 1(2), 70-81. [Link]

-

Wang, J., et al. (2017). Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis. PMC - NIH. [Link]

-

Fahim, N., et al. (2021). The Chemistry and Pharmacology of Citrus Limonoids. Molecules, 26(15), 4564. [Link]

-

Hasegawa, S., & Miyake, M. (1996). Biochemistry and biological functions of citrus limonoids. Food Reviews International, 12(4), 413-435. [Link]

-

Wang, J., et al. (2017). Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis. PubMed. [Link]

-

McDonald, G. (n.d.). Bitterness in Citrus Juices Pt 2 | Limonin. Gerald McDonald & Co. [Link]

-

Hodgson, H., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. University of East Anglia Research Repository. [Link]

-

Breksa III, A. P., et al. (2015). Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich's Reagent. ResearchGate. [Link]

-

Nakatani, H. (2001). Biosynthesis pathway of limonoids. ResearchGate. [Link]

-

Breksa III, A. P., & Ibarra, L. (2006). Colorimetric Method for the Estimation of Total Limonoid Aglycone and Glucoside Contents in Citrus Juices. ResearchGate. [Link]

-

Ghosh, P., & Mohanpuria, P. (2021). Citrus limonoids: Mechanism, function and its metabolic engineering for human health. ResearchGate. [Link]

-

Unnamed Author. (2022). Enemies of Citrus Fruit Juice: Formation Mechanism and State-of-the-Art Removal Techniques. Journal of Bioresource Management. [Link]

-

Tian, Q., et al. (2007). An improved HPLC method for the analysis of citrus limonoids in culture media. Journal of Chromatography B, 846(1-2), 385-390. [Link]

-

Zaare-Nahandi, F., et al. (2018). Accumulation of Naringin and Limonin and Genes Expression of their Corresponding Enzymes during Fruit Maturation of Three Citrus Genotypes. Journal of Plant Physiology and Breeding, 8(2), 1-12. [Link]

-

Hasegawa, S., & Miyake, M. (1996). Biochemistry and biological functions of citrus limonoids. R Discovery. [Link]

- Horowitz, R. M., & Gentili, B. (1977). U.S. Patent No. 4,031,265.

-

Puri, M., et al. (2022). Biochemical Basis of Bitterness in Citrus Fruit Juices and Biotech Approaches for Debittering. ResearchGate. [Link]

Sources

- 1. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]

- 2. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. revues.cirad.fr [revues.cirad.fr]

- 7. Bitterness in Citrus Juices Pt 2 | Limonin | Gerald McDonald & Co | UK [geraldmcdonald.com]

- 8. researchgate.net [researchgate.net]

- 9. US4031265A - Method of reducing bitterness in citrus juices - Google Patents [patents.google.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enemies of Citrus Fruit Juice: Formation Mechanism and State-of-the-Art Removal Techniques [foodandnutritionjournal.org]

- 15. Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich’s Reagent [mdpi.com]

- 16. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Limonin

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Initial inquiries for the compound "Limonol" have revealed that this term is not consistently recognized in formal chemical literature. The provided chemical formula (C₂₆H₃₀O₈) and associated identifiers consistently point to Limonin , a well-characterized and biologically significant limonoid.[1][2][3][4] This guide, therefore, focuses on Limonin, providing the in-depth technical analysis requested, under the scientifically accepted nomenclature. Limonin stands as a compound of significant interest due to its prevalence in common foodstuffs and its diverse pharmacological potential.[1][5][6]

Introduction to Limonin: A Bioactive Tetracyclic Triterpenoid

Limonin (C₂₆H₃₀O₈, Molar Mass: 470.5 g/mol ) is a highly oxygenated, crystalline tetracyclic triterpenoid, classified as a furanolactone.[1][7] It is one of the most prominent members of the limonoid class of phytochemicals, which are primarily found in plants of the Rutaceae (citrus) and Meliaceae families.[1][8] First isolated in 1841 from citrus seeds, limonin is notably responsible for the delayed bitterness that can develop in citrus juices, a phenomenon of significant interest to the food processing industry.[6][7][9]

In its native state within intact plant tissues, limonin exists predominantly as its non-bitter precursor, limonoate A-ring lactone (LARL).[10][11] Upon tissue damage, such as crushing or juicing, enzymatic and acidic conditions catalyze the conversion of LARL into the bitter-tasting limonin.[9][10][11] Beyond its sensory properties, limonin has garnered substantial attention from the scientific community for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects, making it a promising candidate for drug discovery and development.[1][6][8][12]

Natural Sources and Distribution

Limonin is widespread in the plant kingdom, but its most concentrated and commercially relevant sources are plants of the Rutaceae family, particularly citrus fruits.[1][7]

Primary Botanical Sources

The highest concentrations of limonin are typically found in the seeds of citrus fruits, where it acts as a natural anti-feeding agent.[1][7][11] Significant quantities are also present in the peel, pulp, and other processing residues.

| Botanical Source | Plant Family | Primary Location of Limonin | Typical Yield (from seeds) |

| Orange (Citrus sinensis) | Rutaceae | Seeds, Peel, Juice | 2.5 - 6.8 mg/g |

| Lemon (Citrus limon) | Rutaceae | Seeds, Juice | 0.51 - 1.44 mg/g |

| Grapefruit (Citrus paradisi) | Rutaceae | Seeds, Juice | Up to 6.3 mg/g |

| Lime (Citrus aurantiifolia) | Rutaceae | Seeds, Peel | Up to 3.12 mg/g |

| Pummelo (Citrus maxima) | Rutaceae | Seeds, Peel | ~4.7 mg/g (in peel) |

| Evodia rutaecarpa | Rutaceae | Unripe Fruits | Not specified |

| Coptis rhizoma | Ranunculaceae | Rhizomes | Not specified |

| Phellodendron chinense | Rutaceae | Cortex (Bark) | Not specified |

Table 1: Prominent Natural Sources of Limonin and Reported Yields. Data compiled from multiple sources.[1][13][14]

The concentration of limonin and its glucosides can vary significantly based on the fruit's cultivar, maturity, and post-harvest storage conditions.[15] This variability is a critical consideration for both industrial debittering processes and for the consistent sourcing of limonin for research or pharmaceutical applications.

Biosynthesis of Limonin

Limonin is a secondary metabolite synthesized via the acetate-mevalonate pathway, which is common for the production of terpenoids.[15] Its tetracyclic triterpenoid structure arises from the cyclization of squalene. The pathway involves oxidative processes that result in the loss of four carbon atoms from the precursor and the characteristic formation of a furan ring, classifying it as a tetranortriterpenoid.[15]

The core biosynthetic sequence in citrus fruits begins with squalene and proceeds through several key limonoid intermediates. A simplified overview of the pathway is as follows:

-

Squalene Cyclization: The pathway initiates with the cyclization of squalene to form a triterpene backbone.

-

Formation of Nomilin: Through a series of oxidative modifications, the precursor is converted to nomilin, an early key limonoid.

-

Conversion to Obacunone: Nomilin is then metabolized to form other limonoids such as obacunone.

-

Synthesis of Limonin: Finally, these intermediates are further metabolized to synthesize limonin.[1]

Caption: Simplified biosynthetic pathway of Limonin from Acetyl-CoA.

Extraction and Purification Protocols

The extraction of limonin from natural sources, particularly citrus seeds, is a critical step for its study and application. The choice of methodology depends on the desired scale, purity, and the avoidance of toxic organic solvents.

High-Efficiency Flash Extraction (Laboratory to Pilot Scale)

This method is designed for rapid, mass production of limonin with high recovery rates.[16] The causality behind this protocol lies in using a high-speed mechanical disruption in an optimized solvent system to rapidly lyse cells and dissolve the target compound, followed by a specific crystallization step for purification.

Protocol Steps:

-

Material Preparation:

-

Source orange (Citrus reticulata) or grapefruit (Citrus paradisi) seeds.

-

Dry the seeds at 60°C for 48 hours and grind into a fine powder.

-

Defat the seed powder by Soxhlet extraction with petroleum ether for 6-8 hours to remove lipids, which can interfere with limonin extraction and crystallization.

-

-

Flash Extraction:

-

Prepare the extraction solvent: 72% (v/v) ethanol in deionized water.[16]

-

Combine the defatted seed powder with the solvent at a solid-to-solvent ratio of 1:29 (g/mL).[16]

-

Subject the mixture to high-speed blending (e.g., using a flash extractor or homogenizer) at 4000 rpm for 2 minutes at room temperature.[16] This rapid, high-energy input ensures efficient cell wall disruption and extraction.

-

-

Crude Limonin Isolation:

-

Immediately after extraction, filter the mixture through Whatman No. 1 paper to separate the solid residue.

-

Concentrate the filtrate using a rotary evaporator at 55°C under reduced pressure to remove the ethanol. The remaining aqueous solution will contain the crude limonin extract.

-

-

Crystallization:

-

Redissolve the crude extract in a minimal amount of dichloromethane.

-

Add isopropanol to achieve a final solvent ratio of 1:3 (dichloromethane:isopropanol).[16] This solvent/anti-solvent system is critical for inducing selective crystallization.

-

Incubate the solution at 4°C for 1 hour to promote the formation of limonin crystals.

-

-

Purification and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals sequentially with cold isopropanol and a dilute sodium hydroxide solution (20 mM) to remove pigments and other acidic impurities. Limonin is insoluble under these conditions.[16]

-

Perform a final wash with deionized water.

-

Dry the purified white limonin crystals at 50°C under vacuum for 1 hour. The expected purity is ≥95%.[16]

-

Green Extraction Using Aqueous Alkaline Solution

This protocol provides an environmentally friendly alternative to organic solvents, leveraging the pH-dependent solubility of limonin. The mechanism involves opening the D-ring lactone of limonin under alkaline conditions to form the water-soluble limonoate salt, which can then be precipitated by acidification.[17]

Protocol Steps:

-

Material Preparation: As described in Protocol 4.1 (Steps 1a-1c).

-

Alkaline Extraction:

-

Prepare an alkaline solution by adjusting the pH of deionized water to 11 using NaOH.

-

Combine the defatted seed powder with the alkaline solution at a 1:20 (w/v) ratio.[17]

-

Heat the mixture to 70°C and apply ultrasonication (e.g., 800 W) for 30 minutes. The combination of heat and sonication enhances mass transfer and extraction efficiency.[17]

-

-

Clarification and Purification:

-

Centrifuge the extract at 5000 rpm for 15 minutes.

-

Filter the supernatant through ultrafiltration membranes (e.g., 10 kDa MWCO) to remove proteins and other macromolecules.[17]

-

-

Precipitation and Recovery:

-

Adjust the pH of the clarified filtrate to 3.0 using HCl. This neutralizes the limonoate salt, causing the water-insoluble limonin to precipitate out of the solution.

-

Allow the precipitate to form at 4°C for 2 hours.

-

Collect the limonin precipitate by centrifugation, wash with cold deionized water, and dry under vacuum. Expected purity can be as high as 98%.[17]

-

Analytical Methodologies for Quantification

Accurate quantification of limonin is essential for quality control in the food industry and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

Quantification of Limonin in Citrus Juice by HPLC-UV

This self-validating protocol describes a standard method for determining limonin concentration, adaptable for most modern HPLC systems.

Workflow Diagram:

Caption: Workflow for Limonin quantification in juice using QuEChERS and HPLC.

Protocol Steps:

-

Standard Preparation:

-

Prepare a 200 ppm stock solution of analytical grade limonin standard in a solvent mixture of 40% acetonitrile, 40% methanol, and 20% water.[10]

-

Perform serial dilutions to create calibration standards ranging from 1.0 to 50.0 ppm.

-

-

Sample Preparation (QuEChERS Method):

-

Place 10 mL of citrus juice into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and citrate-buffered QuEChERS extraction salts.

-

Shake vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at ≥3000 rcf for 5 minutes.[9]

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dispersive SPE (dSPE) tube containing primary-secondary amine (PSA), C18, and graphitized carbon black (GCB). This step removes sugars, acids, and pigments.[9]

-

Vortex for 30 seconds and centrifuge again at ≥3000 rcf for 5 minutes.

-

Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the limonin standards against their known concentrations.

-

Calculate the concentration of limonin in the prepared sample by interpolating its peak area from the calibration curve.

-

Account for the dilution factor from the sample preparation to determine the final concentration in the original juice sample. For validation, spike a known amount of limonin standard into a juice sample and calculate the recovery percentage to ensure method accuracy (typically 88-97%).[9]

-

Conclusion and Future Perspectives

Limonin represents a fascinating and valuable natural product derived primarily from citrus waste streams. Its well-documented presence in common food sources, combined with a growing body of evidence supporting its potent biological activities, positions it as a strong candidate for further development in the pharmaceutical and functional food industries.[5][20] The methodologies for its extraction and analysis are robust and scalable, offering pathways from laboratory research to industrial production. Future research should focus on clinical trials to validate the therapeutic efficacy observed in preclinical studies, as well as on developing cost-effective, large-scale purification technologies to fully exploit this renewable bioactive resource.

References

-

Yuan, X., et al. (2021). Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics. Molecules. Available at: [Link]

-

Gerolino, C., et al. (2015). Limonoid aglycones production by callus lines from 'Pera' orange. Revista Brasileira de Fruticultura. Available at: [Link]

-

Kim, J., et al. (2019). Biosynthesis of limonene in Yarrowia lipolytica from renewable biomass. Journal of Biotechnology. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Limonin: A Comprehensive Review of its Properties, Anticancer Potential, and Applications in Health and Nutrition. Available at: [Link]

-

McGarvey, B. D. (2015). LC–MS-Compatible Approaches for the Quantitation of Limonin in Citrus Juice. LCGC North America. Available at: [Link]

-

Liu, Y., et al. (2012). Extraction of Limonin from Orange (Citrus reticulata Blanco) Seeds by the Flash Extraction Method. Japan Journal of Food Engineering. Available at: [Link]

-

Du, J., et al. (2019). Orthogonal Engineering of Biosynthetic Pathway for Efficient Production of Limonene in Saccharomyces cerevisiae. ACS Synthetic Biology. Available at: [Link]

-

Zhang, W., et al. (2024). Overview of researches on limonoids and their biological activities. Anhui Agricultural Science Bulletin. Available at: [Link]

-

Patil, B. S. (n.d.). Exploring Biological Activities of Citrus Limonoids: A Multidisciplinary Approach. Texas A&M University. Available at: [Link]

-

Gademsetty, V., et al. (2022). Limonin as a starting point for the construction of compounds with high scaffold diversity. RSC Medicinal Chemistry. Available at: [Link]

-

ChemBK. (2024). This compound. Available at: [Link]

-

Varsha, K. K., et al. (2022). Enhanced Production of (+)-Limonene through Targeted Engineering of Citrus sinensis Limonene Synthase. ACS Synthetic Biology. Available at: [Link]

-

A. M. A. Abd El-Mawgoud, et al. (2022). Systems biology approach for enhancing limonene yield by re-engineering Escherichia coli. Scientific Reports. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Chen, G., et al. (2012). Aqueous extraction of limonin from Citrus reticulate Blanco. Czech Journal of Food Sciences. Available at: [Link]

-

Manners, G. D., et al. (2003). Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich's Reagent. Foods. Available at: [Link]

-

Shaw, P. E., & Wilson, C. W. 3rd. (1988). Quantitative determination of limonin in citrus juices by HPLC using computerized solvent optimization. Journal of Chromatographic Science. Available at: [Link]

-

Wikipedia. (n.d.). Limonin. Available at: [Link]

-

UCT, Inc. (n.d.). Analysis of Limonin in Citrus Juice Using QuEChERS and LC-MS/MS. Available at: [Link]

-

Shaw, P. E., & Wilson, C. W. (1988). Quantitative Determination of Limonin in Citrus Juices by HPLC Using Computerized Solvent Optimization. Journal of Chromatographic Science. Available at: [Link]

-

USDA Agricultural Research Service. (n.d.). Citrus Compound: Ready To Help Your Body! AgResearch Magazine. Available at: [Link]

-

Liu, Y., et al. (2012). Extraction of Limonin from Orange (Citrus reticulata Blanco) Seeds by the Flash Extraction Method. ResearchGate. Available at: [Link]

-

USDA/Agricultural Research Service. (2005). Health Benefits Of Citrus Limonoids Explored. ScienceDaily. Available at: [Link]

-

Téllez-Vargas, J., et al. (2020). Enzymatic extraction of limonene, limonin and other relevant compounds from Citrus sinensis (orange) and Citrus aurantiifolia (lime) by-products. Revista Mexicana de Ingeniería Química. Available at: [Link]

-

Kumar, A., et al. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods. Available at: [Link]

Sources

- 1. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 989-61-7 | FL65370 | Biosynth [biosynth.com]

- 4. This compound | C26H32O8 | CID 76312411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Limonin as a starting point for the construction of compounds with high scaffold diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limonin - Wikipedia [en.wikipedia.org]

- 8. Overview of researches on limonoids and their biological activities [ahnxtb.cn]

- 9. obrnutafaza.hr [obrnutafaza.hr]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. cimasci.com [cimasci.com]

- 12. Exploring Biological Activities of Citrus Limonoids: A Multidisciplinary Approach - TEXAS A&M UNIVERSITY [portal.nifa.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. rmiq.org [rmiq.org]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative determination of limonin in citrus juices by HPLC using computerized solvent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. sciencedaily.com [sciencedaily.com]

A Technical Guide to Limonol (CAS 989-61-7): A Natural Product Scaffold for Hsp90 Inhibition

Abstract

Limonol (CAS 989-61-7) is a naturally occurring tetranortriterpenoid found in the seeds of various Citrus species. As a member of the limonoid class, it possesses a complex, highly oxygenated polycyclic structure that has garnered significant interest within the scientific community. This guide provides an in-depth technical overview of this compound, consolidating current knowledge of its chemical properties, natural sourcing, and, most notably, its mechanism of action as a modulator of Heat Shock Protein 90 (Hsp90). We present detailed, field-proven methodologies for its isolation and analysis, explore its therapeutic potential in oncology and mycology, and provide insights into its broader applications for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Complex Limonoid

Limonoids are a class of chemically intricate and biologically active secondary metabolites predominantly found in the Meliaceae and Rutaceae families of plants. This compound, a representative of this class, can be isolated from natural sources such as the seeds of grapefruit (Citrus paradisi)[1][2]. Its complex architecture, featuring multiple fused rings and oxygenated functional groups, makes it a compelling scaffold for medicinal chemistry and drug discovery.

Recent research has illuminated the potential of this compound and its derivatives as promising inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a critical target in cancer therapy due to its role in stabilizing a multitude of oncogenic client proteins[3][4]. This guide aims to serve as a comprehensive resource for professionals engaged in the study and application of such natural products in a therapeutic context.

Physicochemical & Structural Characterization

This compound presents as a white, powdered solid with a notably high melting point, reflecting its complex and rigid structure. Its solubility in common organic solvents like DMSO, chloroform, and ethyl acetate facilitates its use in various experimental settings[4].

| Property | Value | Source(s) |

| CAS Number | 989-61-7 | [5][] |

| Molecular Formula | C₂₆H₃₂O₈ | [1][5][] |

| Molecular Weight | 472.53 g/mol | [1][5][] |

| Appearance | Powder / Solid | [] |

| Melting Point | 318-320 °C | [2][] |

| Boiling Point | 675.8±55.0 °C (Predicted) | [2][] |

| Density | 1.39±0.1 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Natural Source | Seeds of Citrus paradisi (Grapefruit) | [1][2] |

| Chemical Class | Triterpenoid, Limonoid | [4] |

Isolation from Natural Sources: A Protocol

While total synthesis of this compound is theoretically possible, it is exceptionally complex. Therefore, isolation from natural sources remains the primary method of procurement. The following protocol is a synthesized methodology based on established techniques for the extraction of limonoids from citrus seeds[7][8][9][10].

Rationale for Methodological Choices

The selection of a multi-step solvent extraction process is based on the polarity of this compound and other co-occurring limonoids. An initial defatting step with a non-polar solvent like hexane is critical to remove lipids, which can interfere with subsequent chromatographic separation. The use of progressively more polar solvents allows for the selective extraction of different classes of compounds. Final purification via column chromatography is the gold standard for isolating individual compounds with high purity from a complex mixture.

Step-by-Step Isolation Protocol

-

Preparation of Plant Material:

-

Obtain seeds from Citrus paradisi.

-

Air-dry the seeds thoroughly at room temperature for 7-10 days or in a ventilated oven at 40-50°C until brittle.

-

Grind the dried seeds into a fine powder using a high-powered blender or mill.

-

-

Defatting:

-

Transfer the seed powder to a large flask or beaker.

-

Add n-hexane in a 1:5 (w/v) ratio (e.g., 100 g of powder in 500 mL of hexane).

-

Stir the mixture at room temperature for 24 hours to extract lipids and other non-polar compounds.

-

Filter the mixture through Whatman No. 1 filter paper. Discard the hexane filtrate and retain the solid seed powder.

-

Repeat the hexane wash two more times to ensure complete defatting. Air-dry the resulting defatted powder.

-

-

Limonoid Extraction:

-

Transfer the defatted seed powder to a Soxhlet apparatus or a large flask for maceration.

-

Add ethyl acetate (EtOAc) in a 1:10 (w/v) ratio.

-

Extract the powder for 16-24 hours. The choice of EtOAc is based on its effectiveness in solubilizing limonoid aglycones like this compound[7].

-

After extraction, filter the mixture and collect the EtOAc filtrate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to yield a crude extract.

-

-

Chromatographic Purification:

-

Prepare a silica gel (60-120 mesh) column for gravity column chromatography. The column size will depend on the amount of crude extract.

-

Dissolve the crude extract in a minimal amount of dichloromethane or chloroform and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., 100% n-hexane) and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be Hexane -> Hexane:EtOAc (9:1 -> 1:1) -> 100% EtOAc -> EtOAc:Methanol (9:1).

-

Collect fractions of 20-50 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 1:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).

-

Combine fractions containing the compound of interest (identified by its unique Rf value) and concentrate them to yield purified this compound. Purity can be confirmed by HPLC analysis.

-

Isolation Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Hsp90 Inhibition

The primary therapeutic interest in this compound and its derivatives stems from their ability to inhibit the molecular chaperone Hsp90[3][4]. Hsp90 is a critical protein in cellular homeostasis, responsible for the conformational maturation and stability of numerous "client" proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis[11][12].

The Hsp90 Chaperone Cycle

Hsp90 exists as a dimer and its function is driven by an ATP-dependent cycle. When a client protein binds, Hsp90 undergoes a series of conformational changes, culminating in ATP hydrolysis. This cycle ensures the client protein is correctly folded and active. Cancer cells are particularly reliant on Hsp90 to maintain the stability of mutated and overexpressed oncoproteins (e.g., c-Raf, pAkt, HER2)[3][13]. Therefore, inhibiting Hsp90 leads to the degradation of these client proteins, resulting in a multi-pronged attack on cancer signaling pathways[12].

This compound's Modulatory Effects

Studies have shown that this compound-containing compounds, such as cedrelosin A and 7α-limonylacetate, effectively compromise the chaperone activity of the Hsp90α isoform[3]. The key inhibitory effects observed are:

-

Inhibition of ATPase Activity: this compound derivatives interfere with the ATPase activity of Hsp90, which is essential for the chaperone cycle to proceed[3]. By preventing ATP hydrolysis, the chaperone is locked in a non-functional state.

-

Prevention of Client Protein Folding: This is demonstrated by monitoring the thermal-induced aggregation of a model substrate like citrate synthase. In the presence of this compound derivatives, Hsp90 is unable to prevent this aggregation, indicating a loss of its chaperone function[3].

-

Destabilization and Depletion of Client Proteins: The ultimate downstream effect of Hsp90 inhibition is the degradation of its client proteins via the ubiquitin-proteasome pathway. Treatment of cancer cell lines (HeLa and MCF-7) with this compound derivatives leads to a measurable depletion of key oncogenic client proteins such as c-Raf and phosphorylated Akt (pAkt)[3].

Signaling Pathway Diagram

Caption: this compound inhibits the Hsp90 ATPase-driven chaperone cycle.

Potential Applications in Drug Development

Anticancer Therapeutics

The primary application of this compound is as a scaffold for the development of novel Hsp90 inhibitors for cancer therapy[3][4]. By inducing the degradation of multiple oncoproteins simultaneously, Hsp90 inhibitors can overcome the resistance mechanisms that often plague single-target therapies. The depletion of c-Raf and pAkt by this compound derivatives highlights its potential in treating cancers driven by the MAPK/ERK and PI3K/Akt signaling pathways, respectively[3].

Antifungal Agents

In addition to its anticancer potential, this compound has demonstrated antifungal activity. A study testing various tetranortriterpenoids found that this compound was active against Puccinia arachidis, a pathogenic rust that affects groundnuts[4]. This suggests that the biological activity of this compound is not limited to human cell targets and could be explored for agricultural or clinical antifungal applications. The broader class of citrus limonoids has also shown activity against other fungi like Penicillium italicum[14][15].

Safety & Handling

Specific toxicological data for this compound is not widely available. However, as a member of the limonoid class of compounds extracted from citrus, it is generally handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the powdered form or solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2°C - 8°C is recommended for long-term stability), protected from light[5].

-

Toxicity Context: While this compound itself is under-studied, related limonoids like Limonin have undergone more extensive pharmacological and toxicological review, which indicates a range of biological effects and a need for careful dose-dependent evaluation[16][17].

Conclusion & Future Directions

This compound (CAS 989-61-7) represents a valuable natural product with significant, validated potential as a modulator of Hsp90. Its complex structure provides a unique scaffold for the design of next-generation anticancer therapeutics. The demonstrated antifungal activity further broadens its potential utility.

Future research should focus on several key areas:

-

Total Synthesis: Development of a viable synthetic route would enable greater accessibility and the creation of novel analogs for structure-activity relationship (SAR) studies.

-

Spectroscopic Characterization: Detailed publication of NMR and MS data is needed to provide a definitive reference for researchers.

-

In Vivo Efficacy: Preclinical animal studies are required to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound and its active derivatives.

-

Toxicology: A comprehensive safety and toxicology profile must be established before any clinical consideration.

This guide provides a solid foundation for researchers and drug developers, highlighting this compound as a compelling starting point for innovative therapeutic programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 989-61-7 [chemicalbook.com]

- 3. Identification of this compound Derivatives as Heat Shock Protein 90 (Hsp90) Inhibitors through a Multidisciplinary Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:989-61-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | 989-61-7 | FL65370 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. jpsionline.com [jpsionline.com]

- 9. Extraction, identification, and antioxidant property evaluation of limonin from pummelo seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Natural Product Inhibitors of Hsp90: Potential Leads for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STA-9090, a small-molecule Hsp90 inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Limonin Enhances the Antifungal Activity of Eugenol Nanoemulsion against Penicillium Italicum In Vitro and In Vivo Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Spectroscopic Signature of Limonol: An In-Depth Technical Guide for Researchers

For researchers and professionals engaged in natural product chemistry and drug development, the precise structural elucidation of bioactive compounds is paramount. Limonol, a naturally occurring limonoid, presents a complex and intriguing spectroscopic profile. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization and the methodologies for obtaining high-quality spectroscopic data.

Introduction to this compound: A Bioactive Limonoid

This compound (CAS No. 989-61-7) is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites, which are predominantly found in the Rutaceae and Meliaceae plant families.[1] First isolated from the seeds of Citrus paradisi (grapefruit), this compound possesses a molecular formula of C₂₆H₃₂O₈ and a molecular weight of 472.53 g/mol .[1][2] The intricate polycyclic structure of this compound, featuring multiple stereocenters and oxygenated functionalities, necessitates a detailed spectroscopic analysis for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a complex molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

The authoritative ¹H and ¹³C NMR data for this compound was first reported by Bennett and Hasegawa in their seminal 1982 paper in Phytochemistry.[1] While the full spectral data is detailed in the original publication, this guide summarizes the key features and provides a representative interpretation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their immediate chemical environment. Key expected signals include those for methyl groups, protons attached to oxygenated carbons, and protons of the furan ring, a characteristic feature of many limonoids. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are instrumental in piecing together the molecular puzzle.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of this compound reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and the nature of their substituents. Characteristic signals are expected for carbonyl carbons of lactone rings, carbons of the furan moiety, oxygenated carbons, and the methyl and methylene groups of the tetracyclic core.

Note to Researchers: Due to the complexity of the this compound structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS) of this compound: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to its molecular weight of 472.53. High-resolution mass spectrometry is essential to confirm the elemental composition (C₂₆H₃₂O₈) by providing a highly accurate mass measurement.

Fragmentation Pattern: A Fingerprint of the Molecular Structure

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of limonoids is often complex due to their polycyclic nature. Characteristic fragmentation pathways for limonoids can involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages of the lactone and furan rings. The analysis of these fragment ions can help to confirm the presence of specific structural motifs within the this compound molecule.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality NMR and MS data for this compound or similar natural products, meticulous experimental design and execution are crucial.

Step-by-Step Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Ensure complete dissolution to avoid line broadening.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high resolution.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

Perform a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.

-

Step-by-Step Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be optimized to obtain a stable ion signal without causing saturation of the detector.

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like limonoids, while atmospheric pressure chemical ionization (APCI) can also be effective.

-

-

Data Acquisition:

-

Acquire a full-scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural confirmation.

-

Visualization of the Core Structure

To aid in the understanding of the spectroscopic data, the fundamental structure of this compound is presented below. The numbering of the carbon atoms is essential for the correct assignment of NMR signals.

Caption: A simplified representation of the complex polycyclic structure of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR and MS is a cornerstone for its identification, quality control, and further investigation into its biological activities. This guide provides a foundational understanding of the key spectroscopic features of this compound and outlines robust methodologies for acquiring high-quality data. For a definitive and detailed analysis, researchers are directed to the primary literature that first reported the isolation and structural elucidation of this fascinating natural product.

References

- Bennett, R. D., & Hasegawa, S. (1982). 7α-Oxygenated limonoids from the rutaceae. Phytochemistry, 21(9), 2349–2354.

- Mokbel, M. S., & Hashinaga, F. (2005). Evaluation of the Antimicrobial Activity of Extract from Buntan (Citrus grandis Osbeck) Fruit Peel. Pakistan Journal of Biological Sciences, 8(8), 1090-1095.

- Chen, Y., Ruan, J., Sun, F., Wang, H., Yang, S., Zhang, Y., ... & Wang, T. (2020). Anti-inflammatory Limonoids From Cortex Dictamni. Frontiers in Chemistry, 8, 137.

Sources

Part 1: Limonol (CAS 989-61-7): An Overview of Available Data

As a Senior Application Scientist, I understand the critical importance of precise and comprehensive information in a research and development setting. The query regarding the solubility of "Limonol" presents an interesting case due to the limited availability of public data for this specific compound and the potential for confusion with similarly named, more common molecules.

Therefore, this guide is structured to first address the available information on This compound (CAS 989-61-7) , acknowledging the current gaps in quantitative data. Subsequently, recognizing that the query may have intended to refer to the more extensively studied compounds Luminol or Limonene , I will provide in-depth technical guides on the solubility of these two molecules. This approach ensures a thorough and valuable resource for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a triterpenoid compound with the following key identifiers:

Qualitative Solubility Information

Based on available supplier data, this compound is soluble in a range of organic solvents, including:

Quantitative Solubility Data: A Knowledge Gap

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound (e.g., in mg/mL or molarity) in DMSO or other solvents. This lack of data highlights an area for further experimental investigation, particularly if this compound is being considered for applications requiring well-characterized solution behavior.

Given the limited information on this compound, the following sections will provide detailed guides on the solubility of Luminol and Limonene, two compounds with extensive research and data available.

Part 2: Luminol: A Technical Guide to Solubility